Ethyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate
Overview
Description
Ethyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate is a chemical compound with the molecular formula C15H20N2O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate typically involves the reaction of 4-(methoxycarbonyl)phenylpiperazine with ethyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate
- Mthis compound
- Propyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate
Uniqueness
This compound is unique due to its specific ethyl ester group, which can influence its reactivity and interactions compared to its methyl and propyl counterparts. This uniqueness makes it a valuable compound for specific applications in research and industry .
Biological Activity
Ethyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate (EMPC) is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring, which is a common structural motif in many biologically active compounds, particularly in pharmaceuticals targeting various diseases. This article aims to provide a comprehensive overview of the biological activity of EMPC, supported by case studies, research findings, and data tables.
- Molecular Formula : C15H20N2O4
- Molecular Weight : 292.33 g/mol
- Melting Point : 109-111 °C
- CAS Number : [Not provided in the sources]
The biological activity of EMPC is largely attributed to its interaction with various biological targets, particularly enzymes and receptors involved in cellular signaling pathways. The piperazine moiety plays a crucial role in enhancing the compound's affinity for these targets.
- Cyclin-Dependent Kinases (CDKs) : Recent studies have indicated that piperazine derivatives can inhibit CDK activity, which is vital for cell cycle regulation. EMPC may exhibit similar activity, potentially impacting cancer cell proliferation .
- Receptor Binding : The structural configuration of EMPC allows it to interact with specific receptors, possibly influencing neurotransmitter systems and exhibiting psychoactive properties.
Anticancer Activity
Several studies have investigated the anticancer potential of piperazine derivatives, including EMPC. For instance:
- Study on CDK Inhibition : A series of piperazine derivatives were shown to selectively inhibit CDK4/6, leading to reduced proliferation of cancer cells. While specific data on EMPC was not highlighted, its structural similarity suggests potential efficacy in this area .
Neuropharmacological Effects
Piperazine derivatives have been studied for their neuropharmacological effects, including anxiolytic and antidepressant activities. EMPC could be evaluated for:
- Anxiolytic Properties : Preliminary data indicate that compounds with similar structures can modulate serotonin receptors, which are crucial for anxiety regulation.
Research Findings
Safety and Toxicology
While exploring the biological activity of EMPC, it is essential to consider its safety profile:
Properties
IUPAC Name |
ethyl 4-(4-methoxycarbonylphenyl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-3-21-15(19)17-10-8-16(9-11-17)13-6-4-12(5-7-13)14(18)20-2/h4-7H,3,8-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIWQNMEHWPHSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594749 | |
Record name | Ethyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924869-10-3 | |
Record name | Ethyl 4-[4-(methoxycarbonyl)phenyl]-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=924869-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.